molecular formula C24H23ClN2O B3678863 N-(3-chloro-4-methylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3678863
M. Wt: 390.9 g/mol
InChI Key: ZLSQHFOTCCOYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as ML204 and is a selective inhibitor of the potassium ion channel, K2P3.1. The K2P3.1 channel plays a crucial role in regulating the resting membrane potential of cells, and its inhibition has been linked to a variety of physiological and pathological processes.

Mechanism of Action

The K2P3.1 channel is a member of the two-pore domain potassium channel family, which plays a crucial role in regulating the resting membrane potential of cells. ML204 selectively inhibits the K2P3.1 channel by binding to a specific site on the channel protein, preventing the flow of potassium ions through the channel. This inhibition leads to membrane depolarization and altered cellular function.
Biochemical and Physiological Effects:
ML204 has been shown to have a variety of biochemical and physiological effects. Inhibition of K2P3.1 by ML204 leads to decreased cancer cell proliferation, reduced pain sensitivity, and improved cardiac function. Additionally, ML204 has been shown to modulate the activity of other ion channels, including the voltage-gated potassium channel, Kv1.3.

Advantages and Limitations for Lab Experiments

ML204 has several advantages for use in lab experiments. It is a selective inhibitor of the K2P3.1 channel, which allows for specific modulation of cellular function. Additionally, ML204 has been shown to have low toxicity and can be used in vivo. However, there are also limitations to the use of ML204 in lab experiments. ML204 is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, ML204 may have off-target effects on other ion channels, which could complicate data interpretation.

Future Directions

There are several future directions for research on ML204. One area of interest is the role of K2P3.1 in cancer progression and metastasis. Additionally, ML204 could be used as a tool to investigate the function of other ion channels, including Kv1.3. Further research is needed to fully understand the long-term effects of ML204 and to develop more potent and selective inhibitors of K2P3.1.

Scientific Research Applications

ML204 has been used in various scientific research applications, including the study of ion channel function, pain sensation, and cancer. ML204 has been shown to selectively inhibit the K2P3.1 channel, which is expressed in various tissues, including the nervous system, heart, and cancer cells. Inhibition of K2P3.1 has been linked to decreased cancer cell proliferation, reduced pain sensitivity, and improved cardiac function.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c1-17-6-11-22(14-23(17)25)26-24(28)20-9-7-18(8-10-20)15-27-13-12-19-4-2-3-5-21(19)16-27/h2-11,14H,12-13,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSQHFOTCCOYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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